magnesium;1H-naphthalen-1-ide;bromide
Description
Historical Context and Evolution of Organomagnesium Chemistry
The field of organomagnesium chemistry was revolutionized in 1900 by the French chemist François Auguste Victor Grignard. scbt.commdpi.com Working under the guidance of his supervisor, Philippe Barbier, Grignard discovered that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. numberanalytics.comwikipedia.org This breakthrough was a significant improvement upon previous methods using other metals like zinc. Grignard's crucial insight was to pre-form the organomagnesium compound before adding the second reactant, which dramatically increased reaction yields. scbt.comwikipedia.org
These newly discovered reagents, bearing the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), proved to be exceptionally versatile. wikipedia.orgbyjus.com They react as potent nucleophiles, capable of attacking electrophilic centers such as the carbon atom in carbonyl groups (aldehydes, ketones, esters) to form new carbon-carbon bonds. mt.commt.com The immense utility of this discovery was quickly recognized, and by the time of Grignard's death in 1935, over 6,000 publications had referenced his work. wikipedia.orgechemi.com For this seminal contribution to synthetic organic chemistry, Victor Grignard was awarded the Nobel Prize in Chemistry in 1912. lookchem.comreachemchemicals.com
Further evolution in the understanding of these reagents revealed that their structure in solution is more complex than the simple R-Mg-X formula suggests. It is now understood that they exist in equilibrium with diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, a concept known as the Schlenk equilibrium.
Significance of Aryl Grignard Reagents in Modern Organic Synthesis
Aryl Grignard reagents, where the magnesium is bonded to an aromatic ring, are of particular importance in modern organic synthesis. byjus.com They provide a direct method for creating bonds between sp²-hybridized carbon atoms of aromatic rings and other carbon centers. This capability is fundamental to the construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com
The significance of aryl Grignard reagents is highlighted by their diverse applications:
Nucleophilic Addition: Like their alkyl counterparts, aryl Grignards readily add to carbonyl compounds. For example, reacting an aryl Grignard with an aldehyde followed by an acidic workup yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. This provides a reliable route to complex benzylic alcohols. mt.com
Cross-Coupling Reactions: Aryl Grignard reagents are key partners in a variety of transition metal-catalyzed cross-coupling reactions. These reactions forge bonds between two different organic fragments. For instance, the Kumada-Corriu coupling utilizes nickel or palladium catalysts to couple an aryl Grignard reagent with an organic halide, forming a new carbon-carbon bond. numberanalytics.com Iron-catalyzed cross-coupling reactions have also emerged as a more environmentally benign alternative for these transformations. mdpi.comacgpubs.org These methods are indispensable for the synthesis of biaryls and other substituted aromatic compounds.
Synthesis of Other Organometallics: Aryl Grignards can be used to generate other organometallic compounds through transmetalation, further expanding their synthetic utility.
The versatility, reactivity, and straightforward preparation of aryl Grignard reagents have solidified their status as an indispensable tool for synthetic chemists. tutorchase.com
Definitional Framework of 1-Naphthylmagnesium Bromide (magnesium;1H-naphthalen-1-ide;bromide)
1-Naphthylmagnesium bromide is the specific Grignard reagent derived from 1-bromonaphthalene (B1665260). It acts as a synthetic equivalent of a 1-naphthyl carbanion, making it a highly effective nucleophile for introducing the 1-naphthyl group into target molecules. It is typically prepared by reacting 1-bromonaphthalene with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. leah4sci.com The reagent is commonly handled as a solution in the solvent in which it was prepared. wikipedia.org
Key applications include its use as a starting material in the synthesis of specialized ligands for asymmetric catalysis and in the creation of complex organic molecules with potential biological activity. sigmaaldrich.com
Below is a table summarizing the key identifiers and physicochemical properties of this compound.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 1-Naphthylmagnesium bromide, Bromo-1-naphthalenylmagnesium |
| CAS Number | 703-55-9 |
| Molecular Formula | C₁₀H₇BrMg |
| Molecular Weight | 231.37 g/mol |
| Appearance | Light yellow to yellow slurry or solution |
| Density | 0.908 g/mL at 25°C |
| Boiling Point | 65 °C (of THF solution) |
| InChI Key | PZIIGUMPOSVMSD-UHFFFAOYSA-M |
Data sourced from multiple chemical suppliers and databases. scbt.comechemi.comsigmaaldrich.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1H-naphthalen-1-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBWOINKHDKRAF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Naphthylmagnesium Bromide
Classical Direct Synthesis Protocols
The most common method for preparing 1-Naphthylmagnesium Bromide is the direct reaction of 1-bromonaphthalene (B1665260) with magnesium metal in an ethereal solvent. This classical approach, while widely used, is subject to variability in yield and initiation time, necessitating careful optimization of reaction conditions and magnesium activation strategies.
Optimization of Reaction Conditions and Solvent Systems
The success of the Grignard reagent formation is highly dependent on the reaction conditions, including the choice of solvent, temperature, and concentration.
Solvent Systems: Ethereal solvents are essential for the formation and stabilization of Grignard reagents. They solvate the magnesium center, enhancing its reactivity and preventing the aggregation of the organomagnesium species.
Tetrahydrofuran (B95107) (THF): THF is a commonly used solvent for the synthesis of 1-Naphthylmagnesium Bromide. prepchem.com Its higher boiling point (66 °C) compared to diethyl ether allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive aryl bromides. The increased solvating ability of THF can also help to break down the passivating magnesium oxide layer and stabilize the resulting Grignard reagent.
Diethyl Ether (Et₂O): Diethyl ether is another traditional solvent for Grignard synthesis. Its lower boiling point (34.6 °C) can be advantageous for controlling exothermic reactions. However, for aryl bromides like 1-bromonaphthalene, the higher reaction temperatures achievable in THF often lead to better yields and faster reaction times.
The choice between THF and diethyl ether can significantly impact the reaction outcome. For aryl Grignard reagents, THF is often preferred due to its superior ability to solvate and stabilize the organomagnesium compound.
Reaction Temperature and Concentration: The formation of 1-Naphthylmagnesium Bromide is typically initiated at room temperature and may be followed by a period of reflux to ensure complete reaction. A typical procedure involves the addition of 1-bromonaphthalene to a suspension of magnesium in THF, followed by refluxing the mixture for a couple of hours. prepchem.com The concentration of the reagents can also play a role, with more dilute conditions sometimes being employed to control the exothermicity of the reaction.
| Solvent | Key Advantages | Typical Reaction Temperature |
|---|---|---|
| Tetrahydrofuran (THF) | Higher boiling point, better solvation of the Grignard reagent. | Room temperature to reflux (66 °C) |
| Diethyl Ether (Et₂O) | Lower boiling point for better control of exothermic reactions. | Room temperature to reflux (34.6 °C) |
Strategies for Magnesium Metal Activation
A critical challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal, which inhibits the reaction with the organic halide. Various activation methods have been developed to overcome this issue.
Small amounts of chemical initiators are often added to the reaction mixture to activate the magnesium surface.
Iodine (I₂): A crystal of iodine is a common and effective activating agent. It is believed that iodine reacts with the magnesium surface to form magnesium iodide (MgI₂), which helps to disrupt the MgO layer and expose fresh, reactive magnesium.
1,2-Dibromoethane (DBE): This is another widely used initiator. DBE reacts with magnesium to form ethylene gas and magnesium bromide (MgBr₂). The formation of ethylene bubbles provides a visual indication that the activation has been successful. The in-situ formation of MgBr₂ can also help to etch the magnesium surface.
| Initiator | Mechanism of Action | Observational Cue |
|---|---|---|
| Iodine (I₂) | Reacts with Mg to form MgI₂, disrupting the MgO layer. | Disappearance of the brown iodine color. |
| 1,2-Dibromoethane (DBE) | Reacts with Mg to form ethylene gas and MgBr₂, etching the surface. | Evolution of ethylene gas bubbles. |
For particularly unreactive organic halides or when standard activation methods fail, highly reactive forms of magnesium can be employed.
Rieke Magnesium: This is a highly reactive, finely divided form of magnesium prepared by the reduction of a magnesium salt, typically magnesium chloride (MgCl₂), with an alkali metal such as lithium or potassium. Rieke magnesium exhibits a significantly larger surface area and is free of the passivating oxide layer, allowing for the formation of Grignard reagents under milder conditions and from less reactive halides. Commercial solutions of 1-Naphthylmagnesium Bromide are often prepared using Rieke magnesium. krackeler.com
Considerations for Hindered or Substituted Naphthalene (B1677914) Precursors
The synthesis of Grignard reagents from sterically hindered or electronically modified naphthalene precursors can present additional challenges.
Steric Hindrance: The presence of bulky substituents near the bromine atom on the naphthalene ring can impede the approach of the organic halide to the magnesium surface, slowing down or even preventing the formation of the Grignard reagent. In such cases, the use of highly reactive magnesium, such as Rieke magnesium, can be particularly beneficial. Additionally, higher reaction temperatures and longer reaction times may be necessary.
Electronic Effects: The electronic nature of substituents on the naphthalene ring can also influence the ease of Grignard reagent formation. Electron-withdrawing groups can make the carbon-bromine bond stronger and less susceptible to oxidative addition by magnesium. Conversely, electron-donating groups can facilitate the reaction. The choice of solvent can also be critical, with more strongly coordinating solvents like THF being preferred to assist in the formation of Grignard reagents from electron-deficient aryl bromides.
Emerging Synthetic Techniques
In recent years, new synthetic methodologies have emerged that offer advantages in terms of safety, efficiency, and scalability for the preparation of Grignard reagents, including 1-Naphthylmagnesium Bromide.
Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful tool for the synthesis of Grignard reagents. In a typical flow setup, a solution of the organic halide is passed through a packed bed of magnesium turnings. This technique offers several advantages over traditional batch processes:
Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with the exothermic nature of Grignard reagent formation.
Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, enabling better temperature control.
Increased Efficiency and Scalability: Continuous processing allows for the rapid production of large quantities of the Grignard reagent with consistent quality.
The application of continuous flow technology has been demonstrated for the synthesis of various aryl Grignard reagents, and this approach holds significant promise for the large-scale and on-demand production of 1-Naphthylmagnesium Bromide.
Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free and environmentally friendly alternative for the synthesis of Grignard reagents. In this method, the organic halide and magnesium metal are milled together in a ball mill. The mechanical energy generated during milling can activate the magnesium surface by breaking down the oxide layer and creating fresh reactive sites. This technique avoids the use of large quantities of volatile and flammable organic solvents, making it a more sustainable approach to organometallic synthesis. While still an emerging area, mechanosynthesis has shown potential for the preparation of a variety of organometallic reagents.
Mechanochemical Approaches for Direct Grignard Formation
Mechanochemistry, the use of mechanical force to induce chemical reactions, has been explored for the solvent-free or low-solvent synthesis of Grignard reagents. This approach typically involves the ball-milling of an organic halide with magnesium metal.
Early investigations into the mechanochemical synthesis of 1-naphthylmagnesium bromide involved milling 1-bromonaphthalene with magnesium metal. It was observed that a significant excess of magnesium was necessary to achieve a manageable solid product rather than an intractable paste. However, this large quantity of highly reactive, finely divided magnesium powder in the reaction mixture complicated subsequent reactions. For instance, the addition of a ketone to the mechanochemically prepared Grignard reagent resulted in a complex mixture of products. Alongside the expected tertiary alcohol, byproducts such as a diol and an alkene were formed, which are characteristic of McMurry coupling reactions driven by the excess reactive magnesium.
Further studies have shown that milling 1-bromonaphthalene with an excess of magnesium metal can also lead to the formation of binaphthalenes. The yields of these coupling products are comparable to those obtained from the corresponding fluoronaphthalenes, which are approximately 20%. nih.govresearchgate.net
A general procedure for the mechanochemical synthesis of Grignard reagents from aryl bromides involves placing magnesium turnings in a stainless-steel milling jar with a stainless-steel ball. The aryl bromide and a small amount of an ethereal solvent, such as tetrahydrofuran (THF), are then added. The jar is sealed and milled for a specified time. This process can even be performed in the air, a significant advantage over traditional methods that require strict inert atmospheres. nih.gov The resulting Grignard reagent, in the form of a paste, can then be used in subsequent reactions. nih.gov
Continuous Flow Synthesis Methods for Enhanced Control and Scalability
Continuous flow synthesis has emerged as a powerful technique for the preparation of Grignard reagents, offering significant advantages in terms of safety, control, and scalability over traditional batch methods. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.
In a typical continuous flow setup for Grignard reagent synthesis, a solution of the organic halide in a suitable solvent is passed through a packed-bed reactor containing magnesium turnings. The in-situ formation of the Grignard reagent occurs as the solution flows through the reactor. This method mitigates the risks associated with the accumulation of large quantities of the highly reactive Grignard reagent, as it is generated and consumed in a continuous stream.
For the synthesis of aryl Grignard reagents, solvents such as THF and the more environmentally friendly 2-methyltetrahydrofuran (2-MeTHF) have been successfully employed. Reactions are often conducted at ambient temperature, eliminating the need for energy-intensive cooling.
While specific data for the continuous flow synthesis of 1-naphthylmagnesium bromide is not extensively detailed in the reviewed literature, the successful synthesis of a wide range of other aryl Grignard reagents under these conditions strongly suggests the applicability of this method. For instance, the continuous flow coupling of various aryl Grignard reagents with acyl chlorides has been demonstrated to produce diaryl ketones in moderate to good yields. This highlights the potential for the on-demand generation and immediate use of aryl Grignard reagents, including 1-naphthylmagnesium bromide, in a safe and efficient manner.
The scalability of continuous flow systems is a key advantage. A productivity of several grams per hour has been demonstrated for the synthesis of diaryl ketones via this method, indicating the potential for large-scale production. rsc.org
Reactivity Profiles and Mechanistic Investigations of 1 Naphthylmagnesium Bromide
Fundamental Nucleophilic Reactivity
This inherent polarity is the cornerstone of the reactivity of 1-naphthylmagnesium bromide, driving its utility in synthetic organic chemistry, particularly in the formation of new carbon-carbon bonds. wikipedia.org The electron-rich naphthyl carbon readily attacks electrophilic centers, such as the carbon atom in a carbonyl group. libretexts.org The reactivity of Grignard reagents like 1-naphthylmagnesium bromide is also influenced by the solvent used. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are crucial, as they coordinate with the magnesium atom, stabilizing the reagent and enhancing its reactivity. numberanalytics.comnumberanalytics.comstudysmarter.co.uk
While the primary reaction of 1-naphthylmagnesium bromide is nucleophilic addition, several competitive reaction pathways and side reactions can occur, impacting the yield and purity of the desired product. One of the most common side reactions is the formation of a biphenyl-type compound, in this case, 1,1'-binaphthyl. This occurs through a coupling reaction between the Grignard reagent and any unreacted 1-bromonaphthalene (B1665260). mnstate.edulibretexts.org High concentrations of the aryl halide and elevated reaction temperatures can favor this side product formation. libretexts.org
Furthermore, Grignard reagents are very strong bases and will react with any acidic protons present in the reaction mixture. mnstate.edumasterorganicchemistry.com This includes not only obvious sources like water and alcohols but also functional groups such as carboxylic acids, thiols, and terminal alkynes. libretexts.org If the substrate molecule contains such acidic functional groups, the Grignard reagent will be consumed in an acid-base reaction rather than participating in the intended nucleophilic addition.
Another potential side reaction is elimination. Although less common with aryl Grignard reagents compared to their alkyl counterparts, under certain conditions, they can act as a base to induce elimination reactions in susceptible substrates.
The formation of the Grignard reagent itself can be accompanied by side reactions. The surface of the magnesium metal is often coated with a passivating layer of magnesium oxide, which can hinder the reaction. byjus.com Activation of the magnesium surface is often necessary to initiate the reaction. wikipedia.org
Stereochemical and Regiochemical Control in Reactions
The stereochemical and regiochemical outcomes of reactions involving 1-naphthylmagnesium bromide are significantly influenced by the structure of the substrate and the specific reaction conditions employed. Factors such as temperature, solvent, and the presence of additives can play a crucial role in directing the selectivity of the reaction. numberanalytics.comnumberanalytics.com
In reactions with chiral carbonyl compounds, the stereoselectivity of the addition of 1-naphthylmagnesium bromide can be influenced by steric hindrance and chelation effects. For instance, in additions to α-alkoxy ketones, the presence of a chelating group can lead to a high degree of stereoselectivity by forming a rigid cyclic transition state with the magnesium atom. nih.gov However, highly reactive Grignard reagents can sometimes exhibit lower stereoselectivity. nih.gov The use of chiral ligands can also be employed to induce enantioselectivity in the addition of Grignard reagents to prochiral ketones. rsc.org
The regioselectivity of the reaction is also a key consideration. For example, in reactions with α,β-unsaturated carbonyl compounds, 1-naphthylmagnesium bromide can undergo either direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon. The choice between these two pathways can often be controlled by the reaction conditions. The use of certain additives, such as copper(I) salts, can favor conjugate addition. numberanalytics.com
The solvent can also have a profound effect on selectivity. The coordinating ability of solvents like THF can influence the aggregation state and reactivity of the Grignard reagent, which in turn can affect the stereochemical and regiochemical course of the reaction. numberanalytics.com
Carbon-Carbon Bond Formation Reactions
One of the most significant applications of 1-naphthylmagnesium bromide is its reaction with carbonyl compounds to form alcohols, a process that facilitates the creation of new carbon-carbon bonds. chemie-brunschwig.chmasterorganicchemistry.com The nucleophilic 1-naphthyl group adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral alkoxide intermediate. studysmarter.co.ukyoutube.com Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.orglibretexts.org
The class of alcohol produced depends on the nature of the carbonyl compound used:
Reaction with Formaldehyde (B43269): The reaction of 1-naphthylmagnesium bromide with formaldehyde, followed by hydrolysis, yields a primary alcohol, 1-naphthalenemethanol. quora.comchemguide.co.uk
Reaction with other Aldehydes: Aldehydes other than formaldehyde react with 1-naphthylmagnesium bromide to produce secondary alcohols. libretexts.orgquora.comchemguide.co.uk For example, the reaction with acetaldehyde (B116499) would yield 1-(1-naphthyl)ethanol.
Reaction with Ketones: Ketones react with 1-naphthylmagnesium bromide to form tertiary alcohols. libretexts.orgchemguide.co.uk For instance, reaction with acetone (B3395972) produces 2-(1-naphthyl)propan-2-ol.
Reaction with Esters: The reaction with esters is more complex and typically involves the addition of two equivalents of the Grignard reagent. masterorganicchemistry.comudel.edu The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is more reactive than the starting ester. This ketone then rapidly reacts with a second molecule of the Grignard reagent to form a tertiary alcohol after workup. masterorganicchemistry.comudel.edu For example, the reaction of 1-naphthylmagnesium bromide with methyl benzoate (B1203000) would ultimately yield di(1-naphthyl)phenylmethanol.
The mechanism for the addition to aldehydes and ketones generally involves the initial formation of a Lewis acid-base complex between the magnesium of the Grignard reagent and the carbonyl oxygen. libretexts.org This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the naphthyl group. libretexts.org
Table of Products from Reactions with Carbonyl Compounds
Coupling Reactions with Organic Halides and Other Electrophiles
1-Naphthylmagnesium bromide, as a typical Grignard reagent, exhibits versatile reactivity in coupling reactions with a variety of organic halides and other electrophilic species. These reactions are fundamental in carbon-carbon bond formation, allowing for the introduction of the 1-naphthyl moiety onto diverse molecular scaffolds.
The cross-coupling of 1-naphthylmagnesium bromide with alkyl halides is effectively catalyzed by iron salts. For instance, the iron-catalyzed reaction with bromocyclohexane (B57405) proceeds efficiently, yielding 1-cyclohexylnaphthalene. While the reaction can provide good yields, the steric hindrance of the 1-naphthyl group can influence the reaction outcome, sometimes necessitating a larger excess of the Grignard reagent to achieve comparable results to less hindered aryl Grignard reagents.
In addition to alkyl halides, 1-naphthylmagnesium bromide can participate in palladium-catalyzed cross-coupling reactions with aryl bromides. These reactions, often mediated by zinc halide additives which "soften" the Grignard reagent, produce 1-aryl-naphthalenes in good yields. The choice of catalyst, ligands, and reaction conditions is crucial for optimizing the yield and minimizing side reactions.
Beyond organic halides, 1-naphthylmagnesium bromide reacts readily with a range of other electrophiles. A classic application is its reaction with carbon dioxide to produce 1-naphthoic acid. This carboxylation reaction is a common method for the synthesis of carboxylic acids from Grignard reagents. Furthermore, reactions with aldehydes and ketones yield secondary and tertiary alcohols, respectively, incorporating the 1-naphthyl group. For example, the reaction with 6-(2-dimethylaminoethoxy)-1-tetralone (B8735832) results in the formation of the corresponding tertiary alcohol.
Table 1: Examples of Coupling Reactions of 1-Naphthylmagnesium Bromide
| Electrophile | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|
| Bromocyclohexane | Iron Catalyst | 1-Cyclohexylnaphthalene | Comparable to other aryl Grignards |
| Aryl Bromides | Palladium Catalyst, ZnBr₂ | 1-Aryl-naphthalenes | Good |
| Carbon Dioxide | - | 1-Naphthoic Acid | - |
| 6-(2-dimethylaminoethoxy)-1-tetralone | THF, reflux | 1-(1-naphthyl)-6-(2-dimethylaminoethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol | 15 |
Conjugate Addition Reactions
While Grignard reagents typically undergo 1,2-addition to α,β-unsaturated carbonyl compounds, the presence of a copper catalyst can effectively steer the reaction towards a 1,4-conjugate addition pathway. This modification in reactivity is a powerful tool for the formation of β-substituted carbonyl compounds. In the case of 1-naphthylmagnesium bromide, copper-catalyzed conjugate addition to α,β-unsaturated ketones and esters allows for the introduction of the 1-naphthyl group at the β-position.
The mechanism of this copper-catalyzed reaction is believed to involve the in situ formation of a copper-magnesium ate complex or an organocopper species, which is a softer nucleophile than the original Grignard reagent and preferentially attacks the β-carbon of the conjugated system. The choice of the copper salt, such as copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂), and the use of specific ligands can significantly influence the efficiency and enantioselectivity of the reaction, particularly in asymmetric synthesis.
For instance, the copper-catalyzed conjugate addition of Grignard reagents to acyclic α,β-unsaturated esters has been developed into a highly enantioselective process through the use of chiral ferrocenyl-based diphosphine ligands like josiphos. While specific data for 1-naphthylmagnesium bromide in these highly enantioselective systems is not always detailed in broad studies, the general applicability of the methodology suggests its potential for the asymmetric synthesis of β-(1-naphthyl) substituted carbonyl compounds.
Table 2: Regioselectivity in the Reaction of Grignard Reagents with α,β-Unsaturated Carbonyls
| Grignard Reagent | Substrate | Catalyst | Predominant Product |
|---|---|---|---|
| RMgX | α,β-Unsaturated Ketone | None | 1,2-Addition Product (Allylic Alcohol) |
| RMgX | α,β-Unsaturated Ketone | Copper(I) Salt | 1,4-Addition Product (β-Substituted Ketone) |
| RMgX | α,β-Unsaturated Ester | Copper(I) Salt with Chiral Ligand | Chiral β-Substituted Ester |
Metal-Catalyzed Cross-Coupling Reactions Involving 1-Naphthylmagnesium Bromide
Palladium-Catalyzed Dearomative Functionalizations
Palladium-catalyzed reactions offer sophisticated pathways for the functionalization of aromatic compounds. One such transformation is the dearomative functionalization of naphthalenes, where the aromaticity of one of the rings is disrupted to install new functional groups. While not exclusively focused on 1-naphthylmagnesium bromide as the starting material, related dearomatization strategies involving naphthalene (B1677914) and Grignard reagents highlight the potential reactivity patterns.
A notable example is the palladium-catalyzed dearomative syn-1,4-carboamination of arenes. In this process, naphthalene can undergo a visible-light-mediated [4+2] cycloaddition with an arenophile, followed by a palladium-catalyzed allylic substitution of the resulting cycloadduct with a Grignard reagent. This sequence allows for the formation of carboaminated products with high selectivity. The use of Grignard reagents as nucleophiles in this context demonstrates a powerful method for the construction of complex, functionalized alicyclic frameworks from simple aromatic precursors.
Rhodium-Catalyzed Cyclodimerizations
Rhodium catalysts are known to mediate a variety of transformations, including the dimerization and cyclization of unsaturated systems. In the context of aryl Grignard reagents, rhodium catalysts can promote homo-coupling reactions, leading to the formation of biaryl compounds. For 1-naphthylmagnesium bromide, this rhodium-catalyzed homo-coupling would provide a synthetic route to 1,1'-binaphthyl, a privileged scaffold in asymmetric catalysis.
The proposed mechanism for this type of reaction involves the transmetalation of the Grignard reagent to the rhodium center to form a rhodium(I)-aryl complex. Oxidative addition of an activator, such as 1,2-dibromoethane, generates a rhodium(III)-aryl intermediate. A second transmetalation with another equivalent of the Grignard reagent forms a rhodium(III)-bis(aryl) complex, which then undergoes reductive elimination to yield the biaryl product and regenerate the active rhodium catalyst. While this methodology has been demonstrated for various aryl Grignard reagents, its specific application to 1-naphthylmagnesium bromide for the synthesis of binaphthyls is a logical extension.
Transmetalation Reactions and Derivatization Pathways
The reactivity of 1-naphthylmagnesium bromide can be further modulated through transmetalation reactions, where the magnesium is exchanged for another metal, such as zinc or copper. This process generates new organometallic reagents with distinct reactivity profiles, opening up further derivatization pathways.
Transmetalation of 1-naphthylmagnesium bromide with a zinc salt, typically zinc chloride or zinc bromide, yields the corresponding 1-naphthylzinc halide. Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard counterparts. This allows them to participate in a wider range of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, with various organic electrophiles. For example, the resulting 1-naphthylzinc reagent can be coupled with aryl, vinyl, or acyl halides to synthesize a diverse array of functionalized naphthalene derivatives.
Similarly, transmetalation with a copper(I) salt leads to the formation of a 1-naphthylcopper species or, in the presence of an additional equivalent of the Grignard reagent, a di(1-naphthyl)cuprate. These organocopper reagents are particularly effective in conjugate addition reactions and can also be used in coupling reactions with a range of electrophiles, including acid chlorides and alkyl halides. The ability to generate these different organometallic species from a common Grignard precursor significantly expands the synthetic utility of 1-naphthylmagnesium bromide, providing access to a broad spectrum of 1-substituted naphthalene derivatives.
Applications in Advanced Organic Synthesis
Asymmetric Synthesis and Chiral Ligand Preparation
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. 1-Naphthylmagnesium bromide has proven to be a valuable reagent in this pursuit, particularly in the synthesis of chiral ligands and the diastereoselective addition to prochiral substrates.
One of the key applications of 1-naphthylmagnesium bromide is in the preparation of unsymmetrical chiral diene ligands. These ligands are instrumental in coordinating with transition metals to create catalysts for a variety of asymmetric transformations. sigmaaldrich.com The naphthalene (B1677914) moiety, with its rigid and sterically defined structure, can impart a specific chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction.
Furthermore, 1-naphthylmagnesium bromide is employed in ligand-mediated asymmetric additions to ketones. In these reactions, a chiral ligand, often derived from a readily available chiral scaffold like 1,2-diaminocyclohexane (DACH), temporarily coordinates to the Grignard reagent. nih.gov This chiral complex then reacts with a prochiral ketone, leading to the formation of a tertiary alcohol with high enantiomeric excess. nih.gov The bulky naphthyl group can play a significant role in the steric interactions that govern the facial selectivity of the nucleophilic attack on the carbonyl carbon.
Table 1: Examples of Chiral Ligands and Resulting Enantioselectivities
| Chiral Ligand Type | Substrate | Product Type | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Unsymmetrical Diene Ligands | Various | N/A (Ligand Synthesis) | N/A |
Construction of Naphthalene-Containing Pharmacophores and Biologically Active Molecules
The naphthalene ring system is a prevalent structural motif in a wide array of biologically active compounds and approved pharmaceuticals. ekb.egnih.gov Its flat, aromatic, and lipophilic nature allows it to effectively interact with biological targets such as enzymes and receptors. 1-Naphthylmagnesium bromide provides a direct method for introducing this important pharmacophore into molecular frameworks.
A notable example of its application is in the synthesis of a naphthylnitrobutadiene-based anti-proliferative compound, specifically methyl (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate. sigmaaldrich.com In this synthesis, 1-naphthylmagnesium bromide serves as a key starting material for constructing the naphthalene-containing backbone of the molecule. The resulting compound is investigated for its potential in cancer therapy.
The versatility of the naphthalene scaffold is evident in the range of drugs that contain it, including the anti-inflammatory drug Naproxen, the antihypertensive agent Propranolol, and the antifungal Terbinafine. ekb.eg The synthesis of analogues and derivatives of these drugs often involves the strategic incorporation of a naphthalene unit, a task for which 1-naphthylmagnesium bromide is well-suited. For instance, it can be used to create precursors for novel naphthalene-substituted triazole spirodienones, which have been evaluated for their antineoplastic activity. nih.gov
Table 2: Biologically Active Molecules Incorporating the Naphthalene Moiety
| Compound Class | Biological Activity | Role of Naphthalene Moiety |
|---|---|---|
| Naphthylnitrobutadienes | Anti-proliferative sigmaaldrich.com | Core structural component |
| Naphthalene-substituted triazole spirodienones | Anticancer nih.gov | Key pharmacophore |
| Naphtho[2,1-b]furan derivatives | Cytotoxic against cancer cell lines ekb.eg | Essential for activity |
| Propranolol | Antihypertensive (beta-blocker) ekb.eg | Interacts with adrenergic receptors |
Synthetic Routes to Substituted Naphthalene Derivatives
1-Naphthylmagnesium bromide is a cornerstone reagent for the synthesis of 1-substituted naphthalene derivatives. As a potent carbon nucleophile, it readily reacts with a wide variety of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the 1-position of the naphthalene ring.
The classic Grignard reaction provides a straightforward route to a multitude of derivatives. For example, its reaction with ketones, such as 6-(2-dimethylaminoethoxy)-1-tetralone (B8735832), yields tertiary alcohols which can be further transformed. prepchem.com This specific reaction produces 1-(1-naphthyl-3,4-dihydro-6(2-dimethylaminoethoxy)naphthalene, a complex substituted naphthalene. prepchem.com Similarly, reactions with aldehydes, esters, and acid chlorides can introduce a variety of functionalized side chains.
Moreover, 1-naphthylmagnesium bromide is utilized in more complex, multi-step synthetic sequences. For instance, it has been used in regiocontrolled benzannulation reactions to construct highly substituted naphthalene systems. nih.gov It can also participate in 1,4-addition reactions with certain α,β-unsaturated trifluoromethyl ketones, which, after subsequent dehydration and aromatization, provide a regiospecific route to 2-trifluoromethyl-naphthalenes. doi.org
Table 3: Selected Reactions of 1-Naphthylmagnesium Bromide for Naphthalene Functionalization
| Electrophile | Reaction Type | Product Type |
|---|---|---|
| Ketones (e.g., 1-tetralone (B52770) derivatives) | Nucleophilic Addition | Tertiary Alcohols prepchem.com |
| β-alkoxy-α,β-unsaturated trifluoromethyl ketones | 1,4-Addition (Michael Addition) | Trifluoromethyl-substituted naphthalenes doi.org |
| Acid Chlorides | Acylation | Naphthyl Ketones nih.gov |
Methodological Utility in Regiospecific Chemical Analysis
While not a direct analytical technique itself, the predictable and high regioselectivity of reactions involving 1-naphthylmagnesium bromide makes it a valuable tool in synthetic methodology, which is intrinsically linked to the structural analysis and confirmation of organic compounds. The formation of a Grignard reagent from 1-bromonaphthalene (B1665260) ensures that the magnesium is inserted specifically at the 1-position, and subsequent reactions with electrophiles overwhelmingly occur at this same position.
This high degree of regiocontrol is fundamental when designing a synthetic route to a specific isomer of a substituted naphthalene. The ability to selectively functionalize the C1 position allows chemists to build molecular complexity in a controlled manner. The resulting products, with their well-defined substitution patterns, can then be used as standards for analytical purposes, such as in the identification of isomers in a complex mixture or for structure-activity relationship studies.
The regioselectivity of Grignard additions can be influenced by factors such as steric hindrance and the presence of chelating groups on the substrate. researchgate.net In the case of 1-naphthylmagnesium bromide, the steric bulk of the peri-hydrogen at the C8 position can influence the conformational approach to the electrophile, but the primary site of reaction remains the C1 carbon to which the magnesium is attached. This reliability is crucial for the unambiguous synthesis of targeted molecules, thereby aiding in their subsequent analysis and characterization. The study of how different substrates react with Grignard reagents like 1-naphthylmagnesium bromide also provides insight into electronic and steric effects, contributing to the broader understanding of chemical reactivity. nih.gov
Spectroscopic and Structural Characterization of 1 Naphthylmagnesium Bromide and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of Grignard reagents in solution. For 1-Naphthylmagnesium Bromide, ¹H and ¹³C NMR are particularly informative, though the complex nature of the Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂) can lead to spectra representing an average of several species in solution. nih.govd-nb.infonih.gov The position of this equilibrium is influenced by factors such as solvent, concentration, and temperature. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Naphthylmagnesium Bromide in a coordinating solvent like tetrahydrofuran (B95107) (THF) is expected to show characteristic signals for the naphthyl protons. Due to the electron-donating effect of the magnesium-carbon bond, the aromatic protons, particularly those ortho to the C-Mg bond, are expected to be shifted upfield compared to 1-bromonaphthalene (B1665260). The signals of the coordinating THF molecules would also be observable. In deuterated THF (THF-d8), the residual proton signals of the solvent are typically observed around 3.58 and 1.72 ppm. nmrs.io
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. The carbon atom directly bonded to magnesium (C1) is expected to show a significant upfield shift due to the high shielding effect of the electropositive magnesium. The other carbon signals of the naphthyl group will also be affected, with their chemical shifts providing a detailed fingerprint of the electronic environment within the molecule. For comparison, the ¹³C NMR signals for the solvent THF are typically found at approximately 67.4 ppm and 25.2 ppm. chemicalbook.com
Schlenk Equilibrium Studies: Advanced NMR techniques, such as Diffusion Ordered Spectroscopy (DOSY), can be employed to study the different species present in the Schlenk equilibrium. d-nb.info These studies can help to differentiate between the monomeric Grignard reagent (C₁₀H₇MgBr), the dialkylmagnesium species ( (C₁₀H₇)₂Mg), and magnesium bromide (MgBr₂), as well as their various solvated forms and aggregates. Thermodynamic parameters for the Schlenk equilibrium of aryl Grignard reagents have been determined using NMR spectroscopy, providing insights into the enthalpy and entropy of the equilibrium. nih.govd-nb.info
| Nucleus | Compound/Solvent | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | 1-Naphthyl Protons | 6.0 - 8.0 | Upfield shift expected compared to 1-bromonaphthalene, especially for protons ortho to the C-Mg bond. |
| ¹H | THF (residual) | ~3.58, ~1.72 | Residual proton signals in THF-d8. nmrs.io |
| ¹³C | C1 (C-Mg) | Highly shielded | Significant upfield shift due to direct bonding to magnesium. |
| ¹³C | Other Naphthyl Carbons | 120 - 150 | Shifts influenced by the C-Mg bond. |
| ¹³C | THF | ~67.4, ~25.2 | Solvent signals. chemicalbook.com |
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers a powerful tool for probing the bonding and functional groups within 1-Naphthylmagnesium Bromide. These techniques are complementary, with different selection rules governing the activity of vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of 1-Naphthylmagnesium Bromide is expected to be dominated by the vibrational modes of the naphthalene (B1677914) ring system. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org The C-C stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org The out-of-plane C-H bending vibrations are also characteristic and can provide information about the substitution pattern. A key feature to investigate would be the C-Mg stretching vibration, which is expected to occur at lower frequencies. The coordination of solvent molecules like THF will also be evident in the spectrum.
Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the symmetric vibrations of the naphthalene ring and the C-Mg bond. The C-C ring stretching modes of naphthalene are known to be strong in the Raman spectrum. researchgate.net The symmetric C-Mg stretching vibration would be a key indicator of the Grignard reagent formation and its structure in solution.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |
| Aromatic C-H Stretch | > 3000 | IR, Raman | Characteristic of the naphthyl group. libretexts.org |
| Aromatic C-C Stretch | 1400 - 1600 | IR, Raman | Multiple bands expected for the naphthalene ring system. libretexts.org |
| C-H Out-of-Plane Bend | 700 - 900 | IR | Sensitive to the substitution pattern of the aromatic ring. |
| C-Mg Stretch | Low frequency | Raman | Expected to be a strong band in the Raman spectrum. |
X-ray Diffraction Studies of Solid-State Complexes and Intermediates
X-ray diffraction provides definitive structural information for crystalline solids. While obtaining suitable crystals of Grignard reagents can be challenging due to their reactivity and complex solution behavior, the crystal structures of several Grignard reagent-etherate complexes have been determined. wisc.eduscribd.com
For 1-Naphthylmagnesium Bromide, a crystalline derivative, likely a THF or diethyl ether solvate, would be targeted for X-ray analysis. The expected structure would feature a central magnesium atom tetrahedrally coordinated to the 1-naphthyl group, a bromide atom, and two oxygen atoms from the ether solvent molecules. wisc.eduscribd.com Key structural parameters that would be determined include:
Mg-C Bond Length: This would provide direct evidence of the covalent bond between magnesium and the naphthyl ring.
Mg-Br Bond Length: This distance is characteristic of the magnesium-halogen bond in Grignard reagents.
Mg-O Bond Lengths: These distances would characterize the coordination of the solvent molecules.
Coordination Geometry: The angles around the magnesium atom would confirm the expected tetrahedral geometry.
| Structural Parameter | Expected Value/Geometry | Significance |
| Coordination Geometry | Tetrahedral | Confirms the typical coordination environment of magnesium in Grignard reagents. |
| Mg-C Bond Length | ~2.1 Å | Provides direct evidence and length of the carbon-magnesium bond. |
| Mg-Br Bond Length | ~2.45 Å | Characterizes the magnesium-halide interaction. |
| Mg-O Bond Length | ~2.05 Å | Indicates the strength of solvent coordination. |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For reactive species like Grignard reagents, specialized ionization techniques are often required to prevent decomposition in the mass spectrometer.
Molecular Ion Peak: The mass spectrum of 1-Naphthylmagnesium Bromide would be expected to show a molecular ion peak corresponding to the mass of the C₁₀H₇MgBr species. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Fragmentation Pattern: The fragmentation of the 1-naphthylmagnesium bromide radical cation would likely involve cleavage of the C-Mg and Mg-Br bonds. The fragmentation of the naphthalene moiety itself can also occur, leading to characteristic aromatic fragments. The fragmentation pattern of naphthalene typically includes the loss of acetylene (C₂H₂) units. libretexts.org Analysis of the fragmentation pattern can provide valuable structural information and confirm the identity of the compound.
| Ion | Expected m/z | Notes |
| [C₁₀H₇⁷⁹BrMg]⁺ | 230 | Molecular ion with ⁷⁹Br. |
| [C₁₀H₇⁸¹BrMg]⁺ | 232 | Molecular ion with ⁸¹Br (M+2). |
| [C₁₀H₇Mg]⁺ | 151 | Fragment from loss of Br. |
| [C₁₀H₇]⁺ | 127 | Naphthyl cation fragment. |
| [C₈H₅]⁺ | 101 | Fragment from loss of acetylene from the naphthyl cation. |
Computational Chemistry and Theoretical Modelling of 1 Naphthylmagnesium Bromide
Quantum Chemical Studies of Electronic Structure and Bonding
A quantum chemical study of 1-Naphthylmagnesium Bromide would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to probe its molecular structure and the nature of the carbon-magnesium bond. Key areas of investigation would include the calculation of bond lengths, bond angles, and dihedral angles to determine the optimized geometry of the molecule.
Furthermore, analysis of the electronic structure would provide insights into the charge distribution, identifying the partial charges on the carbon, magnesium, and bromine atoms. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be of particular interest. The energy and localization of the HOMO would be indicative of the compound's nucleophilicity, a defining characteristic of Grignard reagents.
Interactive Data Table: Hypothetical Quantum Chemical Data for 1-Naphthylmagnesium Bromide (Illustrative)
| Parameter | Hypothetical Value | Significance |
| C-Mg Bond Length | ~2.1 Å | Indicates the covalent/ionic character of the bond. |
| Mg-Br Bond Length | ~2.5 Å | Reflects the interaction with the halogen. |
| Partial Charge on C1 | Highly negative | Confirms the carbanionic character and nucleophilicity. |
| HOMO Energy | High | Suggests high reactivity as a nucleophile. |
| LUMO Energy | Low | Indicates susceptibility to electrophilic attack. |
Reaction Mechanism Elucidation via Computational Methods
Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For 1-Naphthylmagnesium Bromide, this would involve modeling its reactions with various electrophiles, such as carbonyl compounds or alkyl halides.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies, which are crucial for understanding reaction rates. Such studies could also shed light on the role of solvent molecules, which are known to coordinate with the magnesium center and significantly influence the reactivity and aggregation state of Grignard reagents.
Predictive Modeling of Reactivity and Selectivity
Predictive modeling aims to forecast the outcome of chemical reactions based on the computed properties of the reactants. In the case of 1-Naphthylmagnesium Bromide, computational models could be developed to predict its reactivity towards a range of substrates.
For instance, by correlating calculated properties like the HOMO energy or the partial charge on the carbanionic carbon with experimental reaction rates, a quantitative structure-activity relationship (QSAR) model could be established. Furthermore, computational approaches can be employed to predict the regioselectivity and chemoselectivity of its reactions. For example, in reactions with substrates possessing multiple electrophilic sites, calculations can determine which site is more susceptible to nucleophilic attack by the naphthyl anion.
Conformation Analysis and Stereochemical Predictions
The naphthalene (B1677914) ring system in 1-Naphthylmagnesium Bromide is largely planar, but the orientation of the magnesium bromide moiety relative to the ring can be subject to conformational preferences. Computational conformational analysis would involve rotating the C-Mg bond and calculating the energy at each rotational angle to identify the most stable conformer(s).
In reactions involving chiral substrates or catalysts, computational chemistry can be a powerful tool for predicting the stereochemical outcome. By modeling the transition states leading to different stereoisomeric products, the energy differences can be calculated. According to transition state theory, the lower energy transition state will be favored, thus allowing for the prediction of the major stereoisomer formed. This is particularly relevant in asymmetric synthesis where control of stereochemistry is paramount.
Future Research Directions and Unexplored Reactivities
Development of Novel Synthetic Applications
Future research is poised to expand the synthetic utility of 1-naphthylmagnesium bromide beyond its traditional roles. The focus is shifting towards its application in the synthesis of complex and functionally rich molecules, particularly in the fields of asymmetric catalysis and medicinal chemistry.
One established application that continues to be an area of interest is the preparation of unsymmetrical chiral diene ligands. sigmaaldrich.comkrackeler.comchemicalbook.comsigmaaldrich.com These ligands are crucial in asymmetric transformation reactions, where the formation of a specific stereoisomer is desired. Further exploration in this area could lead to the development of novel ligands with enhanced enantioselectivity for a broader range of chemical transformations.
Another significant application lies in its use as a starting material for the synthesis of bioactive compounds. For instance, it is a key component in the synthesis of methyl (2Z,4E)-2-methylsulfanyl-5-(1-naphthyl)-4-nitro-2,4-pentadienoate, a compound with demonstrated anti-proliferative properties. sigmaaldrich.comkrackeler.comchemicalbook.comsigmaaldrich.com Future research could focus on utilizing 1-naphthylmagnesium bromide to generate a library of analogues of this and other biologically active molecules to explore structure-activity relationships and develop more potent therapeutic agents.
The synthesis of natural products and their derivatives also presents a fertile ground for new applications. For example, iron-catalyzed cross-coupling of sterically hindered ortho,ortho-disubstituted aryl Grignard reagents with allyl bromides has been successfully applied to the synthesis of cannabigerol, a naturally occurring cannabinoid. While this example does not specifically use 1-naphthylmagnesium bromide, it highlights a promising avenue for future research where the unique steric and electronic properties of the naphthyl group could be exploited in the synthesis of complex natural products.
Investigation of Less-Explored Reaction Partners
While the reactions of 1-naphthylmagnesium bromide with common electrophiles like aldehydes, ketones, and esters are well-documented, its reactivity with a host of other reaction partners remains largely unexplored. Future investigations in this area could unlock novel synthetic pathways and provide access to new classes of compounds.
Nitrogen-Containing Electrophiles: The reactions of Grignard reagents with nitrogen-containing electrophiles such as imines, nitriles, and nitro compounds are of significant interest for the formation of carbon-nitrogen bonds and the synthesis of nitrogen-containing heterocycles. While the addition of Grignard reagents to nitriles to form ketones after hydrolysis is a known transformation, the reaction can be nuanced. masterorganicchemistry.com For instance, the addition of allyl Grignard reagents to nitriles has been shown to lead to the formation of tetrahydropyridines, with the reaction outcome being switchable based on the pH of the workup. nih.gov Investigating the reactivity of 1-naphthylmagnesium bromide with a diverse range of nitriles under various conditions could lead to the discovery of new synthetic methodologies. Similarly, the 1,2-addition of allyl Grignard reagents to nitro compounds to form N-allylhydroxylamines suggests that 1-naphthylmagnesium bromide could potentially react with nitroarenes to generate novel N-naphthyl substituted compounds. rsc.orgrsc.org
Sulfur- and Phosphorus-Containing Electrophiles: The reactions of Grignard reagents with sulfur- and phosphorus-containing electrophiles are less common but hold significant potential. For example, aryl Grignard reagents have been shown to react with sulfonyl chlorides to produce sulfones and with sulfinyl sulfones to yield sulfoxides. rsc.orgoregonstate.edu The reaction of aryl Grignard reagents with organophosphorus compounds, such as diethyl phosphonate (B1237965) and trimethyl phosphate, can lead to the formation of secondary phosphine (B1218219) oxides, unsymmetrical tertiary phosphine oxides, and methyl diphenylphosphinate. stackexchange.com Furthermore, the reaction of Grignard reagents with PCl3 is a known method for the synthesis of tertiary phosphines. nih.gov Exploring the reactivity of 1-naphthylmagnesium bromide with a variety of sulfur and phosphorus electrophiles could provide efficient routes to novel organosulfur and organophosphorus compounds, which are important in materials science and as ligands in catalysis.
Integration with Flow Chemistry and Automation for Enhanced Synthesis
The integration of modern technologies like flow chemistry and automation offers significant advantages for the synthesis and application of Grignard reagents, including improved safety, scalability, and efficiency.
Flow Chemistry: The formation of Grignard reagents is often highly exothermic and can be challenging to control on a large scale in traditional batch reactors. aiche.orgmt.com Continuous flow systems offer superior heat and mass transfer, allowing for safer and more controlled generation of Grignard reagents. researchgate.netvapourtec.comchemicalindustryjournal.co.uk The in-situ generation of the Grignard reagent in a flow reactor, immediately followed by its reaction with an electrophile in a subsequent reactor, minimizes the handling of the highly reactive and sensitive organometallic species. vapourtec.com While the continuous flow synthesis of various Grignard reagents has been demonstrated, the specific application to the sterically demanding 1-naphthylmagnesium bromide is an area ripe for exploration. Such studies would likely focus on optimizing reactor design, residence time, and temperature to maximize yield and minimize the formation of byproducts like biphenyl. mdpi.com
Automation and High-Throughput Screening: Automated synthesis platforms can significantly accelerate the optimization of reaction conditions and the exploration of new reactions. imperial.ac.uksigmaaldrich.comrsc.org These systems can perform numerous experiments in parallel, varying parameters such as temperature, concentration, and catalyst loading. rsc.org The integration of online analytical techniques, such as NMR and IR spectroscopy, allows for real-time monitoring of reaction progress and can be used to build kinetic models and control the reaction in an automated fashion. researchgate.netresearchgate.net Applying these automated platforms to reactions involving 1-naphthylmagnesium bromide could rapidly identify optimal conditions for known transformations and facilitate the discovery of new reactivities through high-throughput screening against diverse libraries of electrophiles.
Theoretical Advancements in Understanding Grignard Reactivity
Computational chemistry provides powerful tools to elucidate the complex solution-state behavior of Grignard reagents and to rationalize their reactivity. Future theoretical studies on 1-naphthylmagnesium bromide are expected to provide a deeper understanding of its properties and guide the design of new experiments.
The Schlenk Equilibrium and Aggregation: Grignard reagents exist in solution as a complex equilibrium of various species, including the monomer (RMgX), the dimer, and the products of the Schlenk equilibrium, dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). stackexchange.com The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group. stackexchange.com Computational studies have been instrumental in understanding the thermodynamics of the Schlenk equilibrium and the structures of the various aggregates. researchgate.net Theoretical investigations specific to 1-naphthylmagnesium bromide could elucidate the predominant species in different ethereal solvents and the role of additives like LiCl, which are known to enhance the reactivity of Grignard reagents by breaking up aggregates and forming more nucleophilic "ate" complexes. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (naphthalen-1-yl)magnesium bromide, and how can its purity be verified?
- Methodological Answer : The synthesis involves reacting 1-bromonaphthalene with magnesium powder in anhydrous THF under an inert atmosphere (N₂ or argon) at 0°C . After overnight stirring, the reaction is quenched with saturated NH₄Cl, extracted with ethyl ether, and purified via silica gel column chromatography (hexane/ethyl acetate eluent). Purity is verified using NMR spectroscopy to confirm peak assignments (e.g., aromatic proton resonances at δ 7.0–8.1 ppm) and by checking for residual solvent or unreacted starting materials .
Q. How can researchers ensure reproducibility in synthesizing naphthalenide salts like lithium naphthalenide?
- Methodological Answer : Reproducibility requires strict control of stoichiometry, solvent purity (e.g., THF pre-dried over molecular sieves), and reaction conditions (e.g., exclusion of moisture and oxygen). Lithium naphthalenide synthesis involves combining lithium metal with naphthalene in THF under argon. Reaction progress can be monitored by the solution’s color change to dark green, indicative of radical anion formation. Consistency in reaction time (e.g., 24 hours) and molar ratios (naphthalene:Li = 1:1) is critical .
Q. What spectroscopic techniques are essential for characterizing magnesium-naphthalenide bromide complexes?
- Methodological Answer : Key techniques include:
- and NMR to confirm structural integrity and identify paramagnetic impurities (e.g., line broadening in NMR spectra ).
- FT-IR spectroscopy to detect functional groups (e.g., C-H stretching at ~3050 cm⁻¹ in naphthalenide ).
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M] for intermediates ).
Advanced Research Questions
Q. How does the choice of naphthalenide salt (e.g., Li vs. Na) influence reactivity in organometallic syntheses?
- Methodological Answer : Lithium naphthalenide () is a stronger reductant than sodium naphthalenide (), making it more effective for intercalation or exfoliation of transition metal compounds (e.g., CrOCl monolayers ). The choice depends on the target substrate’s redox potential. For example, sodium naphthalenide may suffice for Zn nanoparticle synthesis, while lithium variants are required for stable Cr³⁺ reduction .
Q. In studies using MgBr₂ as a catalyst, some report temperature-dependent solvating properties, while others do not. How can these contradictions be resolved?
- Methodological Answer : Evidence suggests that solvating power is independent of preparation temperature (100–400°C) if anhydrous MgBr₂ is synthesized via direct Mg-Br₂ reaction in ether . Contradictions may arise from residual moisture or solvent traces in less rigorously dried samples. Researchers should replicate protocols using Zelinsky’s method (Mg + Br₂ in ether) and confirm anhydrous conditions via Karl Fischer titration .
Q. What strategies mitigate paramagnetic interference in NMR analysis of naphthalenide-magnesium bromide intermediates?
- Methodological Answer : Paramagnetic species (e.g., unquenched radicals) cause signal broadening. Mitigation includes:
- Rigorous exclusion of oxygen during synthesis and sample preparation.
- Using deuterated solvents (e.g., CDCl₃) to minimize proton noise.
- Diluting samples to reduce radical concentration, as seen in sodium naphthalenide studies .
Data Analysis & Experimental Design
Q. When scaling up magnesium-naphthalenide bromide synthesis, how can exothermic runaway reactions be prevented?
- Methodological Answer : Key considerations:
- Dropwise addition of Grignard reagents at 0°C to control heat generation .
- Use of jacketed reactors for temperature regulation.
- Quenching with aqueous NH₄Cl in a controlled manner to avoid rapid gas evolution.
Q. How should researchers analyze conflicting XRD data for exfoliated materials synthesized using naphthalenide salts?
- Methodological Answer : Contradictions may arise from incomplete intercalation or residual lithiation. Synchrotron XRD paired with TEM/STEM-EDX can resolve structural ambiguities (e.g., distinguishing CrOCl monolayers from parent crystals ). Rietveld refinement of diffraction patterns is recommended for phase quantification .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
